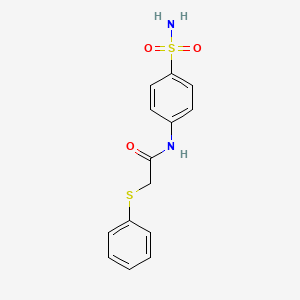

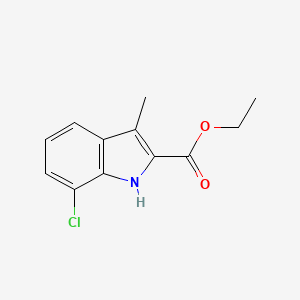

![molecular formula C21H18F3N3O B2517256 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034322-05-7](/img/structure/B2517256.png)

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound that is likely to possess interesting chemical and biological properties due to the presence of a bipyridine moiety and a trifluoromethylphenyl group. Bipyridine is a well-known ligand in coordination chemistry, often forming complexes with transition metals, which can exhibit a wide range of electronic and photophysical properties. The trifluoromethylphenyl group is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of pharmaceutical compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from basic building blocks such as substituted anilines, halogenated carboxylic acids, or bipyridines. For example, the synthesis of various butanamides, as described in one of the papers, involves the reaction of substituted anilines with chlorobutanoyl chloride followed by coupling with a piperazine derivative . Although the exact synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is not detailed in the provided papers, it is likely to involve similar synthetic strategies, possibly including steps such as amide bond formation, aromatic substitution, and the use of coupling reactions like Suzuki coupling .

Molecular Structure Analysis

The molecular structure of compounds similar to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and theoretical calculations . These methods provide detailed information about the arrangement of atoms within the molecule, the geometry around the amide bond, and the electronic environment of the aromatic systems. The presence of a bipyridine unit suggests potential coordination sites for metals, which could be explored in the context of complex formation.

Chemical Reactions Analysis

Compounds containing bipyridine and amide functionalities can participate in a variety of chemical reactions. The bipyridine moiety can act as a ligand in coordination chemistry, while the amide bond can be involved in hydrolysis reactions under certain conditions. The trifluoromethyl group can influence the reactivity of the aromatic ring through electron-withdrawing effects, potentially affecting electrophilic aromatic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide would be influenced by its molecular structure. The bipyridine moiety could confer interesting optical properties, such as fluorescence, as seen in related coumarin-based compounds . The trifluoromethyl group could enhance the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability, which are important parameters in drug design. The amide bond contributes to the molecule's stability and conformational preferences, which can be crucial for its biological activity .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

In medicinal chemistry, similar compounds have been explored for their potential as receptor antagonists and in drug development for treating various conditions. For instance, derivatives of bipyridine and phenylpropanamide have been studied for their roles as transient receptor potential vanilloid 1 (TRPV1) antagonists, showing significant analgesic activity in neuropathic models with minimal side effects (Kim et al., 2012). Such findings indicate the potential therapeutic applications of N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide in pain management and other receptor-mediated conditions.

Material Science and Catalysis

In material science, bipyridine ligands are integral to the development of functional materials and catalysts. For example, ruthenium complexes containing bipyridine have been utilized in the study of interactions with DNA, suggesting applications in biochemistry and possibly in the development of therapeutic agents (Kelly et al., 1985). Additionally, bipyridine-based complexes have been applied in electrocatalysis and as components in light-emitting materials, demonstrating the versatility of bipyridine derivatives in various technological applications (Fellinger et al., 2012).

Organometallic Chemistry

In organometallic chemistry, bipyridine and related ligands are often employed to stabilize metal complexes, which are then used in catalysis, electronic materials, and more. For instance, complexes with bipyridine ligands have shown promise in transfer hydrogenation reactions, highlighting their potential in synthetic chemistry and industrial applications (Farrell et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O/c22-21(23,24)18-4-1-15(2-5-18)3-6-20(28)27-14-16-7-12-26-19(13-16)17-8-10-25-11-9-17/h1-2,4-5,7-13H,3,6,14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQORYHYYRCFSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

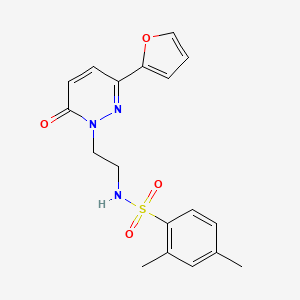

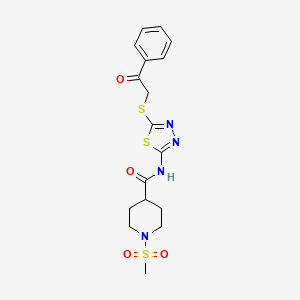

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

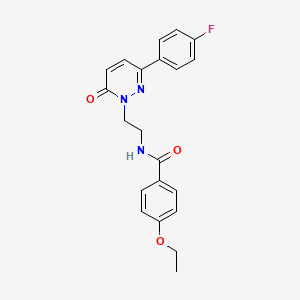

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

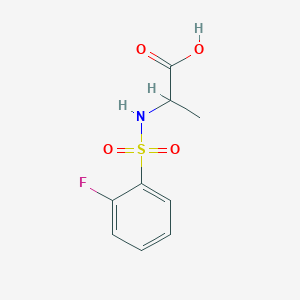

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

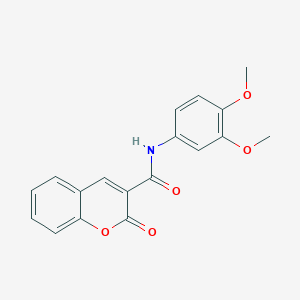

![(3,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517192.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)